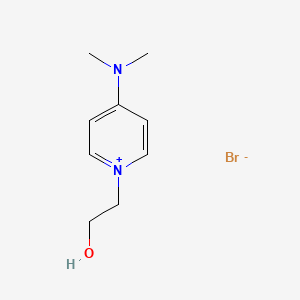
4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are structurally characterized by the presence of a pyridine ring with a positively charged nitrogen atom. This particular compound is notable for its unique structure, which includes a dimethylamino group and a hydroxyethyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with 2-bromoethanol. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
Reactants: 4-(Dimethylamino)pyridine and 2-bromoethanol.
Solvent: Acetonitrile or ethanol.
Conditions: Reflux for several hours.
The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or potassium iodide are employed.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Pyridine derivatives.
Substitution: Corresponding halide salts.
Scientific Research Applications
4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including nucleophilic substitutions and oxidations.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ring facilitates binding to negatively charged sites on enzymes, thereby inhibiting their activity. The hydroxyethyl group enhances solubility and facilitates transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Lacks the hydroxyethyl group and is less soluble in water.
1-(2-Hydroxyethyl)pyridinium bromide: Lacks the dimethylamino group and has different reactivity.
Uniqueness
4-(Dimethylamino)-1-(2-hydroxyethyl)pyridin-1-ium bromide is unique due to the presence of both the dimethylamino and hydroxyethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89932-23-0 |
|---|---|
Molecular Formula |
C9H15BrN2O |
Molecular Weight |
247.13 g/mol |
IUPAC Name |
2-[4-(dimethylamino)pyridin-1-ium-1-yl]ethanol;bromide |
InChI |
InChI=1S/C9H15N2O.BrH/c1-10(2)9-3-5-11(6-4-9)7-8-12;/h3-6,12H,7-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HTWNVXDNXYDHSX-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone](/img/structure/B14394274.png)
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)
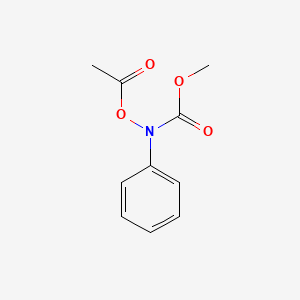
![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde](/img/structure/B14394295.png)
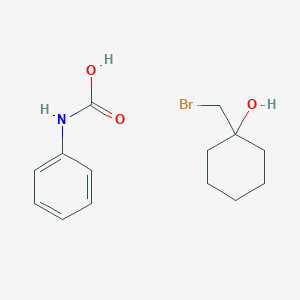
![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)

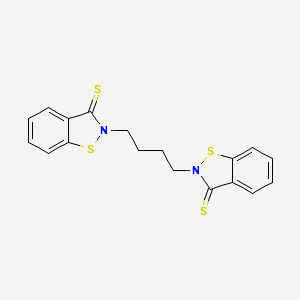
![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)


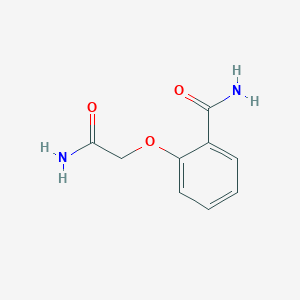
![1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14394375.png)
